1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Lipophilicity Drug-likeness Permeability

1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic unsymmetrical urea derivative (C14H14F2N2O2, MW 280.27 g/mol) bearing a 2,6-difluorophenyl group on one urea nitrogen and a 2,5-dimethylfuran-3-ylmethyl moiety on the other. The compound has a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 54.3 Ų, two hydrogen bond donors (both urea N–H), and four hydrogen bond acceptors (urea carbonyl, furan oxygen, and two fluorine atoms).

Molecular Formula C14H14F2N2O2
Molecular Weight 280.275
CAS No. 1351645-44-7
Cat. No. B2719717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
CAS1351645-44-7
Molecular FormulaC14H14F2N2O2
Molecular Weight280.275
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)NC2=C(C=CC=C2F)F
InChIInChI=1S/C14H14F2N2O2/c1-8-6-10(9(2)20-8)7-17-14(19)18-13-11(15)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H2,17,18,19)
InChIKeyBKQDSRBRPADENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea (CAS 1351645-44-7): Core Identity and Procurement-Relevant Characteristics


1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic unsymmetrical urea derivative (C14H14F2N2O2, MW 280.27 g/mol) bearing a 2,6-difluorophenyl group on one urea nitrogen and a 2,5-dimethylfuran-3-ylmethyl moiety on the other [1]. The compound has a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 54.3 Ų, two hydrogen bond donors (both urea N–H), and four hydrogen bond acceptors (urea carbonyl, furan oxygen, and two fluorine atoms) [1]. It belongs to a broader class of N-aryl-N′-heterocyclylalkyl urea derivatives that have been investigated as histamine receptor modulators, kinase inhibitors, and metabolic enzyme ligands [2]. Critically, this compound is currently distributed exclusively as a research-grade screening molecule; no regulatory approval, clinical data, or industrial-scale application data are publicly available.

Why 1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea Cannot Be Interchanged with Generic Urea Analogs


The 2,6-difluorophenyl group and the 2,5-dimethylfuran-3-ylmethyl group each confer distinct electronic, steric, and pharmacokinetic properties that are not replicated by simple phenyl or unsubstituted furan analogs [1]. The 2,6-difluoro substitution pattern withdraws electron density from the urea N–H, modulating hydrogen-bond donor strength and metabolic stability relative to non-fluorinated or mono-fluorinated congeners [2]. Simultaneously, the two methyl groups on the furan ring increase lipophilicity (ΔXLogP approximately +1.0 versus the des-methyl furan analog) and alter the conformational flexibility and oxidative susceptibility of the heterocycle [3]. Swapping to a chlorobenzyl- or benzyl-substituted analog (e.g., 1-(4-chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, CAS 1351588-50-5) replaces the fluorine-mediated electronic effects with chlorine, producing different hydrogen-bond acceptor geometry and metabolic profiles . These cumulative differences mean that biological activity, solubility, and target engagement data from related urea derivatives cannot be extrapolated to this compound without direct experimental validation.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea (CAS 1351645-44-7) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 2,5-Dimethylfuran vs. Unsubstituted Furan Analogs

The target compound exhibits a computed XLogP3 of 2.5 [1], which is approximately 1.0 log unit higher than the unsubstituted furan analog 1-(2,6-difluorophenyl)-3-[(furan-3-yl)methyl]urea (estimated XLogP3 ≈ 1.5–1.6 based on PubChem computed data for structurally related C12H10F2N2O2 ureas) [2]. This increased lipophilicity arises from the two methyl substituents on the furan ring and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the des-methyl comparator.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Chlorobenzyl Analogs

The target compound contains two hydrogen bond donors (both urea N–H) and four hydrogen bond acceptors (urea C=O, furan O, and two ortho-F atoms on the phenyl ring) [1]. In contrast, the close analog 1-(4-chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea (CAS 1351588-50-5) replaces the two fluorine acceptors with a single chlorine atom on the benzyl ring, reducing the HBA count to 3 and altering the spatial geometry of acceptor sites . The ortho fluorines on the target compound can participate in weak C–F···H–X hydrogen bonds and multipolar interactions that are absent in the chlorobenzyl analog.

Hydrogen bonding Target engagement Selectivity

Metabolic Stability Advantage of 2,5-Dimethylfuran Over Unsubstituted Furan: Class-Level Inference

Unsubstituted furan rings are susceptible to cytochrome P450-mediated epoxidation to reactive cis-2-ene-1,4-dicarbonyl intermediates, a pathway linked to mechanism-based inactivation and hepatotoxicity [1]. The 2,5-dimethyl substitution on the target compound's furan ring blocks both the 2- and 5-positions, sterically and electronically disfavoring epoxidation at these sites. While direct comparative microsomal stability data for this specific compound pair are not published, extensive literature on furan metabolism demonstrates that 2,5-dialkyl substitution markedly reduces bioactivation compared to unsubstituted furan [1][2].

Metabolic stability Oxidative metabolism Furan bioactivation

Conformational and Rotatable Bond Differentiation from Branched-Linker Isosteres

The target compound has 3 rotatable bonds (excluding the methyl rotors on the furan) based on PubChem computed data [1], and the methylene linker between the urea and furan ring is a simple –CH2– with direct attachment to the furan 3-position. In contrast, the isomeric compound 1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798525-90-2) incorporates a branched α-methyl ethylene linker, increasing the rotatable bond count to 4 and introducing a chiral center, which raises conformational entropy and complicates structure–activity relationship interpretation . The simpler, achiral linker of the target compound reduces the entropic penalty upon target binding and eliminates stereochemical ambiguity.

Conformational flexibility Entropic binding penalty Ligand efficiency

Recommended Application Scenarios for 1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea Based on Evidence Profile


Medicinal Chemistry Lead Optimization: Scaffold with Engineered Metabolic Stability

Researchers seeking a furan-containing urea scaffold with reduced bioactivation risk should prioritize the 2,5-dimethylfuran-bearing target compound over unsubstituted furan analogs. The dimethyl substitution blocks the 2- and 5-positions that are primary sites of cytochrome P450-mediated epoxidation, which is a well-established metabolic liability of furan rings [1]. This is a critical consideration for in vivo pharmacokinetic studies where furan bioactivation could confound efficacy readouts or cause off-target toxicity.

CNS Penetration or Membrane-Permeability-Focused Screening

With a computed XLogP3 of 2.5 and a TPSA of 54.3 Ų, the target compound resides within favorable CNS drug-like property space [1]. The higher lipophilicity compared to des-methyl furan analogs (ΔXLogP3 ≈ +1.0) may translate to improved passive permeability across biological membranes [2]. This makes it a rational selection for blood–brain barrier penetration screens or cellular uptake assays where the unsubstituted furan comparator may underperform.

Structure–Activity Relationship Studies Requiring an Achiral, Low-Flexibility Urea Core

For SAR campaigns where conformational restriction is desirable, the target compound offers 3 rotatable bonds and no stereogenic center, contrasting with branched-linker isosteres such as 1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea which introduce an additional rotatable bond and a chiral center [1]. The simpler architecture reduces the entropic penalty upon target binding and eliminates the need for enantiomeric resolution, accelerating SAR interpretation [2].

Fluorine-Specific Interaction Studies: C–F···H–X and Multipolar Contact Probes

The two ortho-fluorine atoms on the difluorophenyl ring of the target compound can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that are increasingly recognized as important contributors to protein–ligand binding affinity and selectivity [1]. In contrast, the chlorobenzyl analog (CAS 1351588-50-5) offers a single chlorine acceptor with distinct geometry and weaker halogen-bonding propensity [2]. For co-crystallography or biophysical binding studies aimed at exploiting fluorine-mediated contacts, the target compound is the preferred choice.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.